5-bromo-1,3-dimethyl-1H-indazole
Overview
Description
5-Bromo-1,3-dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 5-position and methyl groups at the 1 and 3 positions makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
5-Bromo-1,3-dimethyl-1H-indazole is a derivative of indazole, a heterocyclic compound that plays a significant role in cell biology . Indazole derivatives have been found to inhibit, regulate, and modulate various kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and are often targets in the treatment of diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cell function . For instance, they can inhibit the activity of certain kinases, disrupting the normal cell cycle and leading to cell death . This makes them potential candidates for the treatment of diseases characterized by abnormal cell proliferation, such as cancer .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its interaction with its targets. By inhibiting the activity of certain kinases, it can disrupt the normal cell cycle, affecting the biochemical pathways involved in cell proliferation . The downstream effects of this disruption can include cell death, which is a desirable outcome in the treatment of diseases characterized by abnormal cell proliferation .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the action of this compound is likely related to its ability to disrupt the normal cell cycle by inhibiting the activity of certain kinases . This can lead to cell death, which is a desirable outcome in the treatment of diseases characterized by abnormal cell proliferation . .
Action Environment
The action of this compound, like that of many other compounds, can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, temperature, and the presence of certain enzymes . These factors can influence the compound’s stability, its interaction with its targets, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,3-dimethyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond, using oxygen as the terminal oxidant . Another method involves the use of Rh(III)-promoted double C-H activation and C-H/C-H cross-coupling .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or rhodium, is common in these processes due to their efficiency in facilitating the formation of the indazole ring .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dimethyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The formation of the indazole ring itself is a result of cyclization reactions involving appropriate precursors.
Common Reagents and Conditions
Cu(OAc)2: Used as a catalyst in the formation of the N-N bond.
Rh(III): Promotes double C-H activation and C-H/C-H cross-coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups at the 5-position .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer, anti-inflammatory, and antibacterial properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-methyl-1H-indazole
- Ethyl 5-bromo-1H-indazole-3-carboxylate
- 4,5-Dibromo-1H-indazole
- 1-(5-Bromo-1H-indazol-3-yl)ethanone
- 5-Bromo-3-iodo-1H-indazole
Uniqueness
5-Bromo-1,3-dimethyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-1,3-dimethylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-8-5-7(10)3-4-9(8)12(2)11-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYUTSXDZFFESE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626863 | |
Record name | 5-Bromo-1,3-dimethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-30-3 | |
Record name | 5-Bromo-1,3-dimethyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552331-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,3-dimethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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